molecular formula C10H14INO B13159235 3-Amino-1-(4-iodophenyl)-2-methylpropan-1-ol

3-Amino-1-(4-iodophenyl)-2-methylpropan-1-ol

Cat. No.: B13159235
M. Wt: 291.13 g/mol
InChI Key: RJQBUAVQDZTPKX-UHFFFAOYSA-N
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Description

3-Amino-1-(4-iodophenyl)-2-methylpropan-1-ol is an organic compound with a unique structure that includes an amino group, an iodophenyl group, and a methylpropanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-iodophenyl)-2-methylpropan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-iodoaniline and 2-methylpropanal.

    Formation of Intermediate: The initial step involves the formation of an imine intermediate by reacting 4-iodoaniline with 2-methylpropanal under acidic conditions.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4-iodophenyl)-2-methylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as sodium azide or thiols can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Formation of 3-Amino-1-(4-iodophenyl)-2-methylpropanone.

    Reduction: Formation of 3-Amino-1-(4-iodophenyl)-2-methylpropanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-1-(4-iodophenyl)-2-methylpropan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-iodophenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the iodophenyl group can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-(4-bromophenyl)-2-methylpropan-1-ol: Similar structure but with a bromine atom instead of iodine.

    3-Amino-1-(4-chlorophenyl)-2-methylpropan-1-ol: Similar structure but with a chlorine atom instead of iodine.

    3-Amino-1-(4-fluorophenyl)-2-methylpropan-1-ol: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in 3-Amino-1-(4-iodophenyl)-2-methylpropan-1-ol imparts unique properties such as higher molecular weight and potential for halogen bonding, which can influence its reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs.

Properties

Molecular Formula

C10H14INO

Molecular Weight

291.13 g/mol

IUPAC Name

3-amino-1-(4-iodophenyl)-2-methylpropan-1-ol

InChI

InChI=1S/C10H14INO/c1-7(6-12)10(13)8-2-4-9(11)5-3-8/h2-5,7,10,13H,6,12H2,1H3

InChI Key

RJQBUAVQDZTPKX-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(C1=CC=C(C=C1)I)O

Origin of Product

United States

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